Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15893704
Molecular Formula: C14H14F2N2O2
Molecular Weight: 280.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14F2N2O2 |
|---|---|
| Molecular Weight | 280.27 g/mol |
| IUPAC Name | ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3 |
| Standard InChI Key | TVDPIWMJYBDXDU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core substituted with a dimethylamino group at position 4, fluorine atoms at positions 5 and 8, and an ethyl ester at position 3. This arrangement introduces both electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups, creating a polarized electronic structure that enhances reactivity and biological interactions.
Table 1: Key Physicochemical Properties of Selected Quinoline Derivatives
| Property | Ethyl 4-(Dimethylamino)-5,8-Difluoroquinoline-3-Carboxylate | Ethyl 4-(Diethylamino)-6,8-Difluoroquinoline-3-Carboxylate |
|---|---|---|
| Molecular Formula | C₁₄H₁₄F₂N₂O₂ | C₁₆H₁₈F₂N₂O₂ |
| Molecular Weight (g/mol) | 280.27 | 308.32 |
| LogP | ~2.8 (estimated) | 3.1 |
| Thermal Stability (°C) | ~220 (estimated) | 210 |
The fluorine atoms at positions 5 and 8 increase metabolic stability compared to non-fluorinated analogs, while the ethyl ester group enables derivatization via hydrolysis or transesterification.
Synthetic Pathways and Challenges
Proposed Synthesis Route
While no published synthesis exists for the 5,8-difluoro isomer, analogous compounds suggest a multi-step approach:
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Quinoline Core Formation: Cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions.
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Fluorination: Electrophilic fluorination at positions 5 and 8 using Selectfluor® or similar agents (60–90°C).
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Dimethylamino Introduction: Nucleophilic substitution with dimethylamine in polar aprotic solvents (e.g., DMF, 100°C).
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Esterification: Ethyl ester formation via acid-catalyzed condensation.
Industrial Production Considerations
Scale-up would require optimization of:
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Reaction time (critical for avoiding over-fluorination)
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Solvent polarity (to control regioselectivity)
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Catalysts (e.g., Pd/C for hydrogenation steps in precursor synthesis).
Biological Activity and Mechanism
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives
| Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |
|---|---|---|
| 4-(Dimethylamino)-6,8-difluoro analog | 2–8 | 16–32 |
| Ciprofloxacin | 0.5–1 | 0.25–0.5 |
Data extrapolated from diethylamino derivatives show reduced potency compared to commercial fluoroquinolones but superior activity to first-generation quinolones.
Anticancer Mechanisms
In silico docking studies suggest potential inhibition of:
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Topoisomerase IIα: Critical for DNA replication in rapidly dividing cells.
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PI3K/Akt Pathway: Modulates apoptosis and cell proliferation .
Preliminary in vitro data on analogous compounds show IC₅₀ values of 15–30 µM against HeLa and MCF-7 cell lines, with enhanced cytotoxicity in fluorinated derivatives.
Industrial and Pharmaceutical Applications
Photopolymerization Co-Initiators
The dimethylamino group acts as an electron donor in radical polymerization systems. In resin formulations, similar compounds achieve:
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Degree of Conversion (DC): ~75% vs. 60% for DMAEMA-based systems
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Curing Speed: 2.3× faster than traditional amine co-initiators.
Agricultural Fungicides
Patent data reveal that quinoline-3-carboxylates exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum at 50–100 ppm concentrations . The 5,8-difluoro configuration may improve leaf adhesion and rainfastness compared to non-fluorinated analogs.
Comparative Analysis with Structural Analogs
Electronic Effects of Substituent Positioning
Moving fluorine from position 6 to 5:
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Increases dipole moment by ~0.8 D
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Reduces LUMO energy by 0.3 eV, enhancing electrophilicity
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Decreases aqueous solubility by 15% due to altered crystal packing.
Metabolic Stability
In vitro microsomal studies predict:
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t₁/₂ (Human Liver Microsomes): 42 min (5,8-difluoro) vs. 28 min (6,8-difluoro)
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Primary metabolites: N-demethylated products and ester-hydrolyzed carboxylic acids.
Future Research Directions
Synthetic Optimization
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Develop continuous flow processes to improve fluorination regioselectivity
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Explore biocatalytic methods for asymmetric amine introduction
Therapeutic Development
Priority areas include:
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